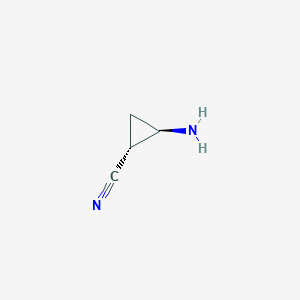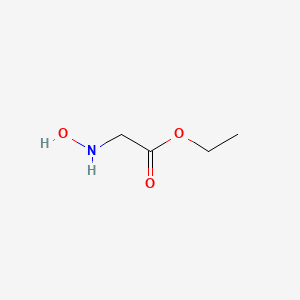
Ethyl 2-(hydroxyamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(hydroxyamino)acetate is an organic compound with the molecular formula C4H9NO3. It is an ester derivative of glycine and contains both an ethyl ester group and a hydroxyamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxyamino)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl glyoxylate with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{C2H5OCOCH2CHO + NH2OH} \rightarrow \text{C2H5OCOCH2CH(NH2)OH} ]
Another method involves the esterification of glycine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and controlled temperatures ensures efficient conversion of starting materials to the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(hydroxyamino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(hydroxyamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amino acid derivatives and peptides.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-(hydroxyamino)acetate involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(hydroxyamino)acetate can be compared with other similar compounds such as:
Ethyl glyoxylate: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
Ethyl 2-chloro-2-(hydroxyimino)acetate:
Ethyl (hydroxyimino)cyanoacetate: Contains a cyano group, making it useful in peptide synthesis.
The uniqueness of this compound lies in its combination of the hydroxyamino and ester groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C4H9NO3 |
|---|---|
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
ethyl 2-(hydroxyamino)acetate |
InChI |
InChI=1S/C4H9NO3/c1-2-8-4(6)3-5-7/h5,7H,2-3H2,1H3 |
InChI-Schlüssel |
BRLVTVUDTJFBKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




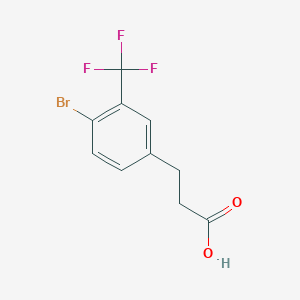
![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)
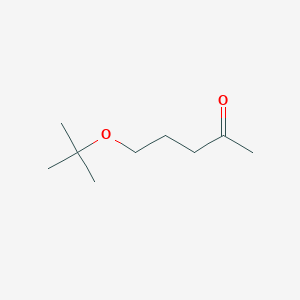

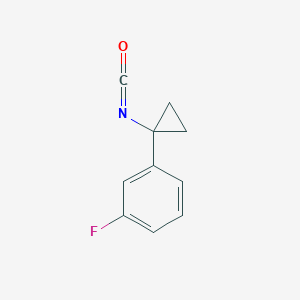
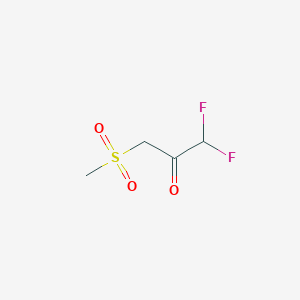
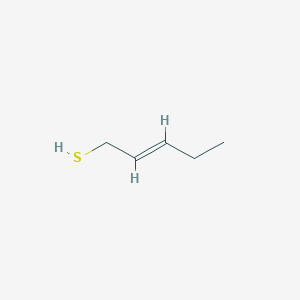

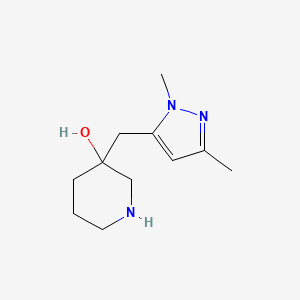
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)

